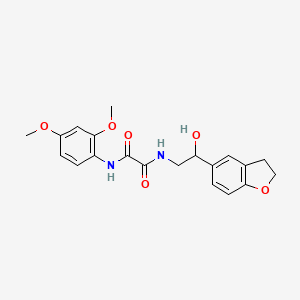

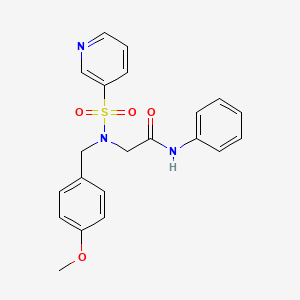

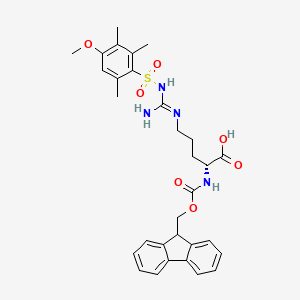

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(2,4-dimethoxyphenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Role in Orexin-1 Receptor Mechanisms

Research indicates a connection between Orexin (OX) receptors and compulsive food consumption, suggesting that certain compounds acting on these receptors could offer therapeutic strategies for binge eating and possibly other eating disorders with a compulsive component. Specifically, the study by Piccoli et al. (2012) evaluated the effects of selective OX1R and OX2R antagonists, demonstrating that antagonism at OX1R could significantly reduce binge eating for highly palatable food without affecting standard food pellet intake in female rats, underscoring the potential of targeting OX1R mechanisms for treating compulsive eating behaviors (Piccoli et al., 2012).

Dihydrobenzofuran Analogues and Hallucinogenic Properties

Monte et al. (1997) explored dihydrobenzofuran and tetrahydrobenzodifuran functionalities as bioisosteres for the methoxy groups in mescaline, a prototypical hallucinogen. This research aimed to understand the conformational flexibility required for receptor activation by phenethylamine hallucinogens, indicating that compounds must be full agonists at the 5-HT2A receptor subtype for hallucinogenic activity. This study provides insight into the structural requirements for activity at serotonin receptors, which could guide the development of new therapeutics or research tools (Monte et al., 1997).

Novel Synthetic Approaches

Mamedov et al. (2016) developed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing a methodology applicable to the synthesis of both anthranilic acid derivatives and oxalamides. This method provides a new, operationally simple, and high-yielding formula for synthesizing complex molecules, demonstrating the versatility and potential of oxalamides in chemical synthesis (Mamedov et al., 2016).

Enzymatic and Physicochemical Properties

Further research into the physicochemical properties and biological activities of compounds related to N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(2,4-dimethoxyphenyl)oxalamide could provide insights into their potential applications in medicinal chemistry and biochemistry. Studies like those of Yamazoe et al. (2004), which investigate the degradation of polycyclic aromatic hydrocarbons by newly isolated strains capable of utilizing dibenzofuran and related compounds, highlight the environmental and biotechnological relevance of these molecules (Yamazoe et al., 2004).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-(2,4-dimethoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c1-26-14-4-5-15(18(10-14)27-2)22-20(25)19(24)21-11-16(23)12-3-6-17-13(9-12)7-8-28-17/h3-6,9-10,16,23H,7-8,11H2,1-2H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVBHSMTIBJFBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~4~-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2896286.png)

![8-(2,5-Dimethylphenyl)-1-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2896288.png)

![N-(4-butylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2896300.png)

![Benzo[d]thiazol-6-yl(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2896301.png)

![7-chloro-2-[({4-[(4-chlorobenzyl)amino]quinazolin-2-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2896306.png)